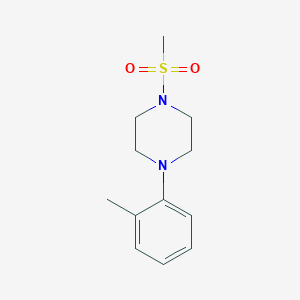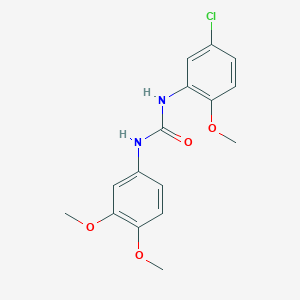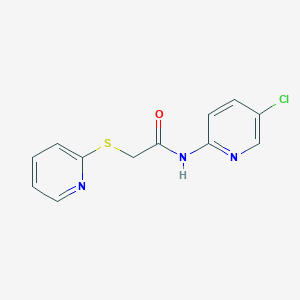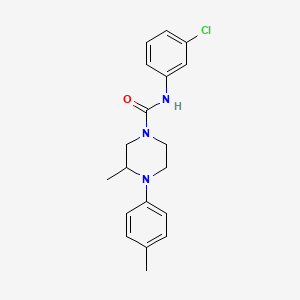
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine, commonly known as MMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. MMPP is a white crystalline powder that has a molecular weight of 268.36 g/mol and a molecular formula of C12H18N2O2S.
Wirkmechanismus
The mechanism of action of MMPP is not fully understood. However, it is believed that MMPP exerts its effects by interacting with various cellular targets such as enzymes and receptors. MMPP has been shown to inhibit the activity of enzymes such as reverse transcriptase and protease. MMPP has also been shown to interact with receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
MMPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MMPP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MMPP has also been shown to inhibit the replication of viruses by interfering with viral entry and replication. In addition, MMPP has been shown to have insecticidal and acaricidal properties by disrupting the nervous system of pests.
Vorteile Und Einschränkungen Für Laborexperimente
MMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. MMPP is also stable under normal laboratory conditions. However, MMPP has several limitations. It is toxic and should be handled with care. MMPP is also difficult to dissolve in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for MMPP research. In the field of medicine, MMPP could be further studied for its potential use as an antitumor, antiviral, and antibacterial agent. MMPP could also be studied for its potential use in combination therapy with other drugs. In the field of agriculture, MMPP could be further studied for its potential use as a pesticide. MMPP could also be studied for its potential use in integrated pest management. In the field of environmental sciences, MMPP could be further studied for its potential use as a water treatment agent. MMPP could also be studied for its potential use in soil remediation.
Wissenschaftliche Forschungsanwendungen
MMPP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MMPP has been shown to have antitumor, antiviral, and antibacterial properties. MMPP has been found to inhibit the growth of cancer cells and viruses such as HIV and HSV-1. In addition, MMPP has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.
In the field of agriculture, MMPP has been studied for its potential use as a pesticide. MMPP has been found to have insecticidal and acaricidal properties against various pests such as spider mites and aphids. MMPP has also been shown to have herbicidal properties against weeds.
In the field of environmental sciences, MMPP has been studied for its potential use as a water treatment agent. MMPP has been found to have adsorption properties that can remove heavy metals such as lead and cadmium from water.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-11-5-3-4-6-12(11)13-7-9-14(10-8-13)17(2,15)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNZRLHRRHMURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422661.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)
![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
![ethyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4422672.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4422675.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4422678.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4422697.png)




![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422747.png)